![molecular formula C18H18N4O2 B4657368 (Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B4657368.png)
(Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrazole derivatives. Key steps may involve:
- Condensation reactions to form the propenone backbone.
- Methoxylation to introduce the methoxy group.
- Pyrazole formation through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Hydrogenation of the propenone double bond.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a saturated ketone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
- 3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-BUTEN-1-ONE
Uniqueness
The (Z)-isomer of this compound may exhibit different chemical and biological properties compared to its (E)-isomer or other similar compounds. These differences can be attributed to the spatial arrangement of the functional groups, which can influence reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-11-8-16(20-21)17(23)6-4-14-5-7-18(24-2)15(12-14)13-22-10-3-9-19-22/h3-12H,13H2,1-2H3/b6-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKOBBBZDHSDW-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)/C=C\C2=CC(=C(C=C2)OC)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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